molecular formula C8H4F3N3O2 B12959026 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 944903-21-3

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B12959026
CAS No.: 944903-21-3
M. Wt: 231.13 g/mol
InChI Key: XPYCIMMPWLMKSB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-A]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization with formic acid. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the imidazo[1,2-A]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidine oxides, while reduction can produce reduced imidazo[1,2-A]pyrimidine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-A]pyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid
  • 6-(Trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Comparison

Compared to similar compounds, 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid exhibits unique properties due to the presence of the pyrimidine ring, which can influence its reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

CAS No.

944903-21-3

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-12-7-13-2-5(6(15)16)14(7)3-4/h1-3H,(H,15,16)

InChI Key

XPYCIMMPWLMKSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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